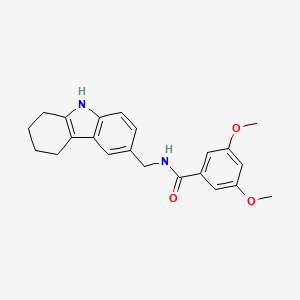

3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide, also known as DTCA, is a synthetic compound with the molecular formula C22H24N2O3 and a molecular weight of 364.445 . It has been gaining interest in various fields of research and industry due to its potential applications.

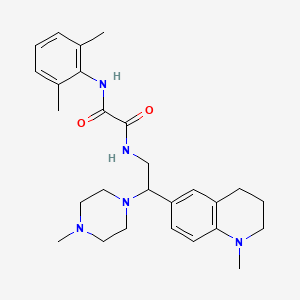

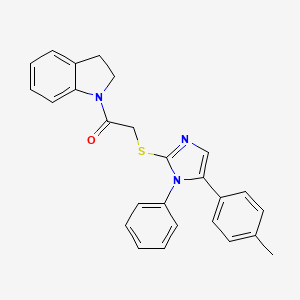

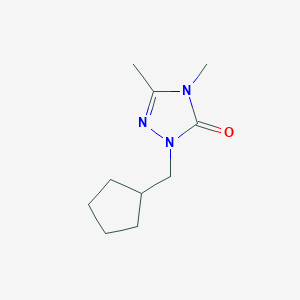

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H24N2O3 . For a more detailed structural analysis, techniques such as spectroscopy or molecular docking can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. Unfortunately, specific details about these properties are not available in the current resources .Scientific Research Applications

Antioxidant Activity

Benzamides, which are structurally similar to the compound , have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antibacterial Activity

Benzamides have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibiotics, particularly given the increasing prevalence of antibiotic-resistant bacteria.

Antiviral Activity

Indole derivatives, which share a common structural feature with your compound (the indole ring), have shown antiviral activity . Specific indole derivatives have been reported to inhibit the growth of influenza A and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be developed into new drugs for the treatment of conditions characterized by inflammation and pain.

Anticancer Activity

Both benzamides and indole derivatives have been associated with anticancer activity . They have been used in the treatment of various types of cancer, suggesting potential applications in oncology.

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber, and paper industries . They are structural compounds found in potential biological molecules, natural products, synthetic intermediates, and commercial drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with transport proteins such as bovine serum albumin (bsa) and human serum albumin (hsa) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma and binding with bio-active molecules .

Mode of Action

The compound interacts with its targets, potentially BSA and HSA, through a process that can be monitored using steady-state and time-resolved fluorescence techniques . The degree of restrictions imparted by the micro-environments of serum albumins can be assessed using fluorescence anisotropy study . The interaction between the compound and albumin proteins can be speculated using laser flash-photolysis experiments .

Biochemical Pathways

The compound’s interaction with transport proteins like bsa and hsa suggests it may influence the distribution and transportation of other molecules within the body .

Pharmacokinetics

Its interaction with serum albumins suggests it may have good bioavailability, as these proteins can increase the solubility of hydrophobic drugs in the blood plasma .

Result of Action

Its interaction with transport proteins suggests it may influence the distribution and transportation of other molecules within the body .

properties

IUPAC Name |

3,5-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-16-10-15(11-17(12-16)27-2)22(25)23-13-14-7-8-21-19(9-14)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZBTZNDHNCLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)

![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)